molecular formula C18H22N2O4S2 B2851419 (1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone CAS No. 2034307-54-3

(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-isopropoxypyridin-3-yl)methanone

カタログ番号: B2851419
CAS番号: 2034307-54-3
分子量: 394.5
InChIキー: LSJMDFPOEBPSSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a structurally complex small molecule featuring a 1,4-thiazepane ring sulfonated at the 1-position (1,1-dioxido group), substituted with a thiophen-2-yl moiety at the 7-position, and linked via a methanone bridge to a 6-isopropoxypyridin-3-yl group.

特性

IUPAC Name

(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-13(2)24-17-6-5-14(12-19-17)18(21)20-8-7-16(15-4-3-10-25-15)26(22,23)11-9-20/h3-6,10,12-13,16H,7-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJMDFPOEBPSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Structural and Functional Analogues from Literature

a. Thiophene-Containing Methanone Derivatives Compound 7b (from ), "(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone," shares the methanone bridge and thiophene-based heterocycles. Key differences include:

  • Core Structure: Compound 7b uses a bis-pyrazole-thienothiophene scaffold, whereas the target compound employs a sulfonated thiazepane ring.
  • Physicochemical Properties: The sulfonated thiazepane in the target compound likely enhances aqueous solubility compared to 7b’s lipophilic thienothiophene system .
  • Synthesis : Both compounds utilize condensation reactions (e.g., reflux with DMF/EtOH and piperidine), but the target compound’s sulfonated thiazepane may require additional oxidation steps .

b. Pyrazolo-Pyrimidine Derivatives Compound 10 (), featuring dual pyrazolo[1,5-a]pyrimidine units linked to a thienothiophene core, diverges in its nitrogen-rich heterocycles but shares a methanone-like carbonyl group. Key distinctions:

  • Bioactivity: Compound 10’s cyano groups and pyrimidine rings suggest DNA intercalation or kinase inhibition, whereas the target compound’s isopropoxypyridine group may favor interactions with hydrophobic enzyme pockets .
  • Spectroscopic Data : The target compound’s ^1H-NMR would likely show distinct shifts for the sulfonated thiazepane (δ 3.0–4.0 ppm) compared to compound 10’s pyrimidine protons (δ 8.9 ppm) .

Mechanistic and Computational Insights

highlights that structurally similar compounds (e.g., oleanolic acid vs. hederagenin) often share MOAs due to conserved interaction patterns. For the target compound:

  • Molecular Docking : Analogous to piroxicam analogs (), the sulfonated thiazepane and pyridine groups could interact with catalytic residues in enzymes (e.g., HIV integrase or kinases), mimicking raltegravir’s binding mode .
  • Transcriptome Analysis : Systems pharmacology approaches (as in ) could predict overlapping targets (e.g., inflammatory or antiviral pathways) with thiophene-containing analogs .

Critical Analysis of Divergences

  • Metabolic Stability: The sulfonated thiazepane in the target compound may resist oxidative metabolism better than compound 7b’s methyl groups or compound 10’s cyano substituents .
  • Toxicity: Thiazepane derivatives are generally less cytotoxic than pyrazole-thienothiophene systems (e.g., compound 7b’s EC50 >300 °C vs. hypothetical cytotoxicity of the target compound) .

Q & A

Q. Critical Parameters :

  • Temperature control : Exothermic reactions require gradual heating to avoid by-products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

Advanced: How can structural contradictions in NMR or X-ray crystallography data be resolved for this compound?

Methodological Answer:
Discrepancies in spectroscopic data often arise from conformational flexibility or crystal packing effects. A systematic approach includes:

  • Multi-technique validation : Compare 1H^1H-NMR (DMSO-d6d_6 ), 13C^{13}C-NMR, and high-resolution MS to confirm molecular integrity .
  • X-ray vs. DFT calculations : Resolve ambiguities in bond angles or torsional strain by overlaying experimental crystallographic data with density functional theory (DFT)-optimized structures .
  • Dynamic NMR : Probe rotational barriers of the isopropoxy group at variable temperatures (e.g., 25–100°C) to detect restricted rotation artifacts .

Basic: What analytical techniques are most effective for characterizing this compound’s purity and stability?

Methodological Answer:

  • HPLC-UV/ELSD : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) and detect hydrolytic degradation .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C) under nitrogen .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 449.12) and fragmentation patterns .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate its pharmacological potential?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified substituents (e.g., replacing isopropoxy with methoxy or halogen groups) to assess binding affinity trends .
  • In vitro assays :
    • Enzyme inhibition : Screen against kinases (e.g., MAPK) using fluorescence polarization assays .
    • Cellular uptake : Measure logP (octanol/water) and correlate with cytotoxicity (IC50_{50}) in cancer cell lines .
  • Computational docking : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina to prioritize synthetic targets .

Basic: What experimental frameworks are recommended for studying its environmental fate or biodegradation?

Methodological Answer:
Adopt methodologies from environmental chemistry studies:

  • OECD 301F test : Aerobic biodegradation in activated sludge (28 days, 20°C) to measure % mineralization via CO2_2 evolution .
  • LC-MS/MS quantification : Monitor degradation products in water/soil matrices with a detection limit of 0.1 ppb .
  • QSAR modeling : Predict bioaccumulation potential using EPI Suite™ based on logKow_{ow} and molecular weight .

Advanced: How can mechanistic contradictions in its biological activity be addressed?

Methodological Answer:
Conflicting results (e.g., anti-inflammatory vs. pro-apoptotic effects) require:

  • Target deconvolution : Use CRISPR-Cas9 knockouts or siRNA silencing to identify primary molecular targets .
  • Pathway analysis : Perform RNA-seq or phosphoproteomics to map signaling cascades (e.g., NF-κB or PI3K/Akt) .
  • Species-specific assays : Compare activity in human vs. murine models to clarify translational relevance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。